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Compound of Interest

Compound Name:
10-Dodecylacridine Orange

Bromide

Cat. No.: B3039169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
10-Dodecylacridine Orange Bromide (DAO) is a lipophilic cationic fluorescent dye belonging

to the acridine orange family. Its chemical structure, featuring a dodecyl carbon chain,

facilitates its partitioning into cellular membranes. In the context of flow cytometry, DAO serves

as a valuable probe for investigating specific cellular organelles and functions, primarily related

to mitochondrial mass and multidrug resistance (MDR) protein activity.

DAO is a hydrophobic fluorescent probe that selectively stains inner mitochondrial membranes.

[1] Unlike potential-sensitive dyes such as Rhodamine 123, the accumulation of DAO and its

analogs, like 10-N-nonylacridine orange (NAO), in mitochondria is largely independent of the

mitochondrial membrane potential. This property makes it a reliable tool for the quantification of

mitochondrial content or mass within a cell population.

Furthermore, as a fluorescent substrate for certain ATP-binding cassette (ABC) transporters,

particularly P-glycoprotein (P-gp/MDR1), DAO can be employed in dye efflux assays to

functionally assess the activity of these multidrug resistance pumps.

Mechanism of Action
Mitochondrial Staining:
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The lipophilic nature of the dodecyl chain allows DAO to readily cross the plasma membrane

and subsequently accumulate in the lipid-rich inner mitochondrial membrane. The fluorescence

intensity of DAO-stained cells, when analyzed by flow cytometry, is directly proportional to the

total mitochondrial mass. This provides a quantitative measure of mitochondrial content, which

can be indicative of cellular metabolic activity and health.

Multidrug Resistance (MDR) Efflux:

In cells overexpressing certain MDR pumps like P-glycoprotein, DAO is recognized as a

substrate and actively transported out of the cell.[2][3][4] This efflux mechanism leads to a

decrease in intracellular DAO fluorescence. By comparing the fluorescence of cells in the

presence and absence of specific MDR inhibitors (e.g., verapamil, cyclosporin A), the activity of

these pumps can be quantified. A significant increase in DAO fluorescence in the presence of

an inhibitor indicates the functional activity of the targeted MDR protein.

Key Applications in Flow Cytometry
Quantification of Mitochondrial Mass: DAO serves as a robust tool for measuring changes in

mitochondrial content in response to various stimuli, including drug treatment, disease

progression, and metabolic reprogramming.

Functional Assessment of Multidrug Resistance: DAO is utilized in dye efflux assays to

identify and characterize the activity of MDR pumps, which is crucial in cancer research and

the development of chemotherapeutic strategies to overcome drug resistance.[2][3]

Spectral Properties
Based on closely related acridine orange derivatives, the spectral properties of 10-
Dodecylacridine Orange Bromide are as follows:

Parameter Wavelength (nm)

Excitation Maximum (λex) ~495 nm

Emission Maximum (λem) ~520 nm
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These values are based on the spectral properties of 10-Octadecylacridine orange bromide

and may require optimization for specific experimental conditions.

Flow Cytometer Configuration:

Excitation Laser: 488 nm (Blue Laser)

Emission Filter: 530/30 nm bandpass filter (typical for FITC or Alexa Fluor 488)

Experimental Protocols
Protocol 1: Quantification of Mitochondrial Mass using
DAO
This protocol outlines the steps for staining cells with DAO to measure mitochondrial mass by

flow cytometry.

Materials:

10-Dodecylacridine Orange Bromide (DAO)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium

Flow cytometry tubes

Flow cytometer equipped with a 488 nm laser

Stock Solution Preparation:

Prepare a 1 mM stock solution of DAO in high-quality, anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light and moisture.
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Staining Protocol:

Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete cell

culture medium.

From the 1 mM stock solution, prepare a working solution of DAO in the cell culture medium.

The optimal final concentration should be determined empirically but typically ranges from 10

nM to 100 nM.

Add the DAO working solution to the cell suspension.

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

After incubation, centrifuge the cells at 300-400 x g for 5 minutes at room temperature.

Discard the supernatant and wash the cells once with 1-2 mL of PBS.

Centrifuge again and resuspend the cell pellet in 0.5 mL of PBS for flow cytometric analysis.

Analyze the samples on the flow cytometer immediately, using a 488 nm excitation laser and

a 530/30 nm emission filter.

Data Analysis:

The mean fluorescence intensity (MFI) of the cell population in the appropriate channel is

proportional to the mitochondrial mass.

Protocol 2: Functional Assessment of Multidrug
Resistance (MDR) using DAO Efflux Assay
This protocol describes a dye efflux assay using DAO to measure the activity of MDR pumps

like P-glycoprotein.

Materials:

10-Dodecylacridine Orange Bromide (DAO)

DMSO
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PBS, pH 7.4

Cell culture medium

MDR inhibitor (e.g., Verapamil, Cyclosporin A)

Flow cytometry tubes

Flow cytometer with a 488 nm laser

Experimental Setup:

For each cell line being tested, prepare the following samples:

Unstained Control: Cells without any fluorescent dye.

DAO Stained Sample (No Inhibitor): Cells stained with DAO to measure baseline efflux.

DAO Stained Sample with Inhibitor: Cells stained with DAO in the presence of an MDR

inhibitor to block efflux.

Protocol:

Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed cell

culture medium.

For the inhibitor-treated sample, add the MDR inhibitor to the cell suspension at its optimal

working concentration (e.g., 50 µM Verapamil) and pre-incubate for 15-30 minutes at 37°C.

Prepare a DAO working solution and add it to both the inhibitor-treated and non-inhibitor-

treated cell suspensions to a final concentration determined empirically (e.g., 50 nM).

Incubate all samples for 30-60 minutes at 37°C in a CO2 incubator, protected from light. This

allows for both DAO uptake and efflux to occur.

Following incubation, place the tubes on ice to stop the efflux process.

Wash the cells twice with ice-cold PBS.
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Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.

Analyze the samples immediately on a flow cytometer using a 488 nm laser and a 530/30

nm emission filter.

Data Analysis:

Gate on the viable cell population using forward and side scatter.

Compare the mean fluorescence intensity (MFI) of the DAO-stained samples with and

without the MDR inhibitor.

A significant increase in MFI in the presence of the inhibitor indicates functional MDR activity.

The magnitude of this increase is proportional to the level of pump activity.

Data Presentation
Table 1: Summary of Recommended Staining Parameters for DAO

Parameter Mitochondrial Mass Assay MDR Efflux Assay

Cell Density 1 x 10^6 cells/mL 1 x 10^6 cells/mL

DAO Concentration 10 - 100 nM (optimize) 20 - 100 nM (optimize)

Incubation Time 15 - 30 minutes 30 - 60 minutes

Incubation Temperature 37°C 37°C

MDR Inhibitor Not Applicable e.g., 50 µM Verapamil
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Caption: Workflow for Mitochondrial Mass Quantification using DAO.
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Caption: Workflow for MDR Functional Assay using DAO.
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Caption: Cellular Mechanism of DAO Staining and Efflux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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